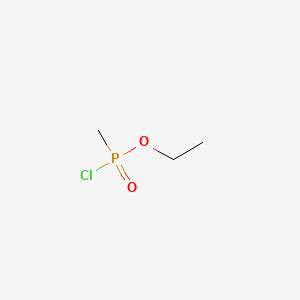

Ethyl methylphosphonochloridoate

Description

Ethyl methylphosphonochloridoate (CAS RN: 5284-09-3) is an organophosphorus compound with the molecular formula C₃H₈ClO₂P and the IUPAC name this compound. Structurally, it consists of a methyl group bonded to a phosphorus atom, an ethoxy group, and a chloride substituent, forming a reactive chloridate ester . Its primary uses include serving as an intermediate in the synthesis of pesticides, flame retardants, and pharmaceuticals, leveraging its reactivity in nucleophilic substitution and esterification reactions .

Properties

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLQQBEJNHPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967308 | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-09-3 | |

| Record name | Methylphosphonochloridic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphosphonochloridic acid, ethyl ester can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester. The general reaction is as follows:

[ \text{CH}_3\text{P(O)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_3\text{)Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of methylphosphonochloridic acid, ethyl ester often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonochloridic acid, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonate esters.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield methylphosphonic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Hydrolysis: Typically carried out using water or aqueous solutions of acids or bases.

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and alcohols.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: Methylphosphonic acid and ethanol.

Substitution: Various phosphonate esters, depending on the nucleophile used.

Scientific Research Applications

Methylphosphonochloridic acid, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylphosphonochloridic acid, ethyl ester involves its reactivity with nucleophiles. The chlorine atom is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of ethyl methylphosphonochloridoate become evident when compared to its analogs. Key differences arise from variations in alkyl chain length, substituent groups (e.g., thio vs. oxy groups), and steric effects. Below is a detailed analysis:

Propyl Methylphosphonochloridoate (CAS 15110-09-5)

- Molecular Formula : C₄H₁₀Cl₂P

- Structural Difference : Replaces the ethyl group with a propyl chain and includes an additional chlorine atom.

- Impact: Increased molecular weight (191.87 g/mol vs. The extra chlorine atom may elevate reactivity in hydrolysis reactions .

- Applications : Less commonly used in pharmaceuticals due to higher toxicity but employed in specialty polymer synthesis .

Isobutyl Methylphosphonochloridate (CAS 18359-05-2)

- Molecular Formula : C₅H₁₂ClO₂P

- Structural Difference : Branched isobutyl group replaces the linear ethyl chain.

- Impact : The bulky isobutyl group reduces steric accessibility, slowing reaction kinetics but improving thermal stability. This makes it suitable for high-temperature industrial processes .

- Applications : Used in flame-retardant formulations and as a corrosion inhibitor .

O-Methyl Ethylphosphonothionochloridate (CAS 1497-69-4)

- Molecular Formula : C₃H₈ClOPS

- Structural Difference: Substitutes the oxygen atom in the phosphoryl group with sulfur (thionochloridate).

- Impact: The sulfur atom increases electron density at the phosphorus center, accelerating nucleophilic substitution reactions. However, thionochloridates are generally less stable toward hydrolysis than oxychloridates .

- Applications : Primarily used in agrochemicals for its rapid degradation in environmental conditions .

O,O-Dibutyl Methylphosphonothionate (CAS 18628-73-4)

- Molecular Formula : C₉H₂₁O₂PS

- Structural Difference : Features two butyl groups and a thioate (S=O) group instead of chloride.

- Impact : The thioate group enhances resistance to hydrolysis, making it a preferred intermediate in slow-release pesticides. The long alkyl chains improve solubility in organic matrices .

- Applications : Key component in delayed-action insecticides and lubricant additives .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Research Findings

- Toxicity: this compound inhibits acetylcholinesterase, leading to neurotoxic effects at elevated concentrations. Its hydrolysis product, methylphosphonic acid, is less toxic but persistent in aquatic environments .

- Synthesis: Optimized via reaction of methylphosphonic acid with chloroethanol in the presence of thionyl chloride, yielding >85% purity .

- Environmental Behavior : Degrades faster in alkaline conditions (t₁/₂ = 12 hours at pH 10) compared to neutral conditions (t₁/₂ = 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.